2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one
Description
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one is a heterocyclic compound featuring an indolizine core substituted with a 4-fluorobenzoyl group at position 3, a methyl group at position 2, and a chloroethanone moiety at position 1 (Figure 1). The indolizine scaffold, a fused bicyclic system comprising a pyrrole and pyridine ring, confers unique electronic properties, while the 4-fluorobenzoyl group introduces electron-withdrawing characteristics that may influence reactivity and intermolecular interactions. This compound has been cataloged as a pharmaceutical intermediate, though its specific applications remain underexplored in the provided literature .
Properties
IUPAC Name |
2-chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-16(15(22)10-19)14-4-2-3-9-21(14)17(11)18(23)12-5-7-13(20)8-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXBTAUFRRRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C(=O)CCl)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-methylindolizine in the presence of a base to form an intermediate, which is then chlorinated using thionyl chloride or another chlorinating agent . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of indolizin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar indolizin derivatives show high levels of antimitotic activity, with mean growth inhibition values indicating effectiveness against human tumor cells .
| Compound | GI50 (μM) | TGI (μM) | Cell Lines Tested |
|---|---|---|---|
| 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one | 15.72 | 50.68 | Various human tumor cells |
The compound's mechanism of action may involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Properties
In addition to anticancer activity, research suggests that compounds with similar structural features may possess antimicrobial properties. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, although further investigations are required to establish the full spectrum of antimicrobial activity.
Targeting G Protein-Coupled Receptors (GPCRs)
The compound's structure suggests potential interactions with G protein-coupled receptors, which are critical targets in drug discovery for various diseases, including central nervous system disorders. Compounds designed to modulate GPCR activity have shown promise in treating conditions such as depression and anxiety .
Drug Design and Development
The drug-like properties of this compound have been evaluated using computational models. Factors such as solubility, permeability, and metabolic stability are crucial for determining its viability as a therapeutic agent .
In Vitro Studies
In vitro evaluations have been conducted to assess the efficacy of this compound against cancer cell lines. The National Cancer Institute's protocols were employed to test its cytotoxicity across a panel of approximately sixty cancer cell lines. Results indicated a promising profile for further development .
Comparative Analysis with Related Compounds
Comparative studies with structurally related compounds have been performed to elucidate structure-activity relationships (SAR). These studies help identify key functional groups responsible for biological activity and guide the design of more potent analogs.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Indolizine vs. Fluorene Derivatives :
describes 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one, where the indolizine core is replaced by a fluorene system. Fluorene’s planar, fully aromatic structure enhances π-π stacking but reduces solubility compared to the heteroaromatic indolizine . - Indolizine vs. Pyrazole/Furan Systems: Compound 5a () incorporates a pyrazole-furan hybrid scaffold.
Substituent Effects
- 4-Fluorobenzoyl vs. Trifluoromethylphenyl :
The 4-fluorobenzoyl group in the target compound provides moderate electron withdrawal, whereas 2-chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one () uses a stronger electron-withdrawing trifluoromethyl group, which may enhance lipophilicity and blood-brain barrier penetration . - Chlorophenyl vs.
Physicochemical Properties
Crystallographic and Structural Analysis
- SHELX and ORTEP-3 () are widely used for small-molecule crystallography.
Biological Activity
2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethan-1-one, a compound characterized by its unique structure and potential biological activities, has garnered interest in pharmaceutical research. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉ClFNO₂, with a molecular weight of approximately 329.75 g/mol. The compound features a chloro group, a fluorobenzoyl moiety, and an indolizinyl structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClFNO₂ |
| Molecular Weight | 329.75 g/mol |
| CAS Number | 735319-18-3 |
Research indicates that the compound exhibits significant activity against various biological targets:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been studied for its potential to inhibit IDO, an enzyme involved in tryptophan metabolism that plays a role in immune regulation and cancer progression .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : Some investigations have indicated that similar indolizinyl compounds possess antimicrobial activity, suggesting that this compound might also demonstrate effectiveness against various pathogens.
Case Study 1: IDO Inhibition
A study focusing on the inhibition of IDO revealed that compounds similar to this compound demonstrated significant efficacy in reducing tumor growth in murine models by modulating immune responses . The ED50 for effective IDO inhibition was reported at 0.04 mg/kg/day.
Case Study 2: Antitumor Activity
In vitro assays conducted on breast cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
